1-Chloro-2-methylpropene, also known as α-chloroisobutylene or dimethylvinyl chloride, is an organochlorine compound with the chemical formula C₄H₇Cl. It is characterized by a vinyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis. The compound has a molecular weight of approximately 88.55 g/mol and is primarily used in various
1-Chloro-2-methylpropene exhibits notable biological activity, particularly in mutagenicity studies:
Several methods are employed to synthesize 1-chloro-2-methylpropene:
1-Chloro-2-methylpropene has diverse applications across various industries:
Interaction studies involving 1-chloro-2-methylpropene have revealed its reactivity with biological nucleophiles. Research indicates that it readily reacts with glutathione, forming stable conjugates that may play a role in its biological effects. The compound's ability to form adducts with nucleophiles suggests potential implications for its toxicity and mutagenicity in biological systems .
1-Chloro-2-methylpropene shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Isobutyl chloride | C₄H₉Cl | A saturated chlorinated derivative of isobutane |
Vinyl chloride | C₂H₃Cl | A simple vinyl halide used primarily for PVC production |
3-Chloro-2-methylpropene | C₄H₇Cl | Similar reactivity but different positional isomerism |
The uniqueness of 1-chloro-2-methylpropene lies in its specific structure that allows for distinct electrophilic reactions and mutagenic properties not observed in other similar compounds. Its reactivity profile makes it particularly valuable for synthetic applications while also raising concerns regarding its biological effects .
Flammable;Acute Toxic;Irritant;Health Hazard